![molecular formula C14H20Cl3N3O3S B2888277 3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1351615-27-4](/img/structure/B2888277.png)
3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
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Overview
Description
The compound “3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride” is a benzamide derivative with a piperazine ring and a methylsulfonyl group. Benzamides are a class of compounds that have been studied for their potential biological activities . Piperazine rings are often found in pharmaceuticals and have various biological activities . The methylsulfonyl group is a common functional group in medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzamide core, which is a benzene ring attached to an amide group. It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms. The methylsulfonyl group is attached to one of the nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the amide and sulfonyl groups might increase the compound’s solubility in polar solvents .Scientific Research Applications
Anti-acetylcholinesterase Activity
Research has shown that certain piperidine derivatives, including compounds structurally related to the specified chemical, possess significant anti-acetylcholinesterase (anti-AChE) activity. These compounds, by inhibiting acetylcholinesterase, could potentially be developed as antidementia agents. The modification of the benzamide moiety with bulky groups has been linked to an increase in this activity, highlighting the importance of structural nuances in enhancing biological effects (Sugimoto et al., 1990).
Enzyme Interaction Studies
Another aspect of scientific research involving benzamide derivatives focuses on their metabolism and interaction with various enzymes. Studies have elucidated the roles of enzymes such as Cytochrome P450 in the oxidative metabolism of novel antidepressants structurally related to the specified compound. This research contributes to understanding how these compounds are processed within the body and the enzymes involved, which is crucial for drug development and safety assessments (Hvenegaard et al., 2012).
Antipsychotic Agent Development
Compounds with a structure similar to 3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride have been evaluated as potential antipsychotic agents. These studies explore the structure-activity relationships of substituted benzamides, providing insights into the development of atypical antipsychotic medications. The research underlines the therapeutic potential of such compounds in treating psychiatric disorders by modulating neurotransmitter systems (Norman et al., 1996).
Cardiac Electrophysiological Activity
The investigation of N-substituted imidazolylbenzamides for their cardiac electrophysiological activity reveals the therapeutic potential of compounds within the same chemical family as class III agents. These compounds have been shown to exhibit efficacy comparable to known selective class III agents, indicating their potential in treating reentrant arrhythmias. Such research is pivotal for the development of new therapeutic agents targeting cardiac arrhythmias (Morgan et al., 1990).
Serotonin Receptor Agonism
Research into benzamide derivatives as selective serotonin 4 receptor agonists outlines their potential in enhancing gastrointestinal motility. This research avenue explores the effects of these compounds on gastrointestinal function, providing a basis for developing novel prokinetic agents with reduced side effects. The selective targeting of serotonin receptors underscores the therapeutic potential of such compounds in gastrointestinal disorders (Sonda et al., 2004).
Future Directions
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, have shown to bind with high affinity to multiple receptors .
Mode of Action
The suzuki–miyaura (sm) cross-coupling reaction, a common reaction in the synthesis of such compounds, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Many indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
3,5-dichloro-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O3S.ClH/c1-23(21,22)19-6-4-18(5-7-19)3-2-17-14(20)11-8-12(15)10-13(16)9-11;/h8-10H,2-7H2,1H3,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTPOWYHHUOUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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